Gaudichaudioside C

Description

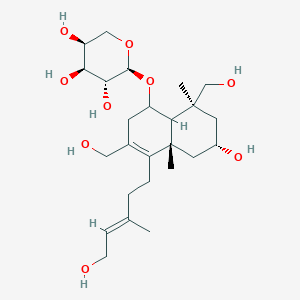

Structure

3D Structure

Properties

Molecular Formula |

C25H42O9 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2-[[(1S,4aS,6R,8S)-6-hydroxy-3,8-bis(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-1,2,5,6,7,8a-hexahydronaphthalen-1-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C25H42O9/c1-14(6-7-26)4-5-17-15(11-27)8-19(34-23-21(32)20(31)18(30)12-33-23)22-24(2,13-28)9-16(29)10-25(17,22)3/h6,16,18-23,26-32H,4-5,7-13H2,1-3H3/b14-6+/t16-,18-,19-,20-,21+,22?,23-,24+,25+/m0/s1 |

InChI Key |

ODUBMYSXJWMARF-GRQBZJNFSA-N |

Isomeric SMILES |

C/C(=C\CO)/CCC1=C(C[C@@H](C2[C@@]1(C[C@H](C[C@]2(C)CO)O)C)O[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)CO |

Canonical SMILES |

CC(=CCO)CCC1=C(CC(C2C1(CC(CC2(C)CO)O)C)OC3C(C(C(CO3)O)O)O)CO |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Chemotaxonomic Analysis

Botanical Sources and Geographical Prevalence

Gaudichaudioside C is naturally found in Baccharis gaudichaudiana DC., a plant species belonging to the Asteraceae family. vulcanchem.commdpi.com This shrub is native to South America and is particularly prevalent in the subtropical regions of Paraguay, Brazil, and northern Argentina. vulcanchem.comkew.org The plant, known colloquially as "carqueja," "carqueja dulce," or "chilca melosa," has a history of use in traditional medicine as a natural sweetener. vulcanchem.comsmithsonianmag.comdoi.org The compounds, including this compound, are primarily extracted from the leaves of the plant. vulcanchem.com

The distribution of Baccharis gaudichaudiana spans across these South American countries, where it grows in habitats such as sandy soils near streams. kew.orgresearchgate.net The presence of a series of related sweet and bitter-tasting diterpene glycosides in this species has made it a subject of phytochemical research. mdpi.comhebmu.edu.cnhebmu.edu.cn

Chemotaxonomic Implications within the Asteraceae Family

The chemical structure of this compound holds significance for the chemotaxonomy of the Asteraceae family. Secondary metabolites are often used as chemical markers to understand the evolutionary relationships between plant taxa. nih.govnih.gov The Asteraceae family is characterized by the production of a vast array of secondary metabolites, with terpenoids being one of the most prominent classes. researchgate.net

Within Asteraceae, the distribution of different diterpene skeletons can be taxonomically informative. unesp.br A general survey of diterpenes in the family reveals that their presence is much more significant in the subfamily Asteroideae compared to others. unesp.br Specifically, the tribe Astereae, to which the genus Baccharis belongs, is known for producing labdane (B1241275) and clerodane diterpenes. unesp.br The isolation of this compound, a labdane diterpenoid, from Baccharis gaudichaudiana aligns with this established chemotaxonomic pattern. researchgate.netscilit.com Therefore, the occurrence of labdane-type diterpenes like this compound can be considered a characteristic chemical marker for this part of the Asteraceae family. researchgate.netscielo.br

Ecological and Evolutionary Context of its Production in Native Organisms

The production of secondary metabolites like this compound is understood as an adaptive trait that has evolved under the pressure of natural selection. nih.gov These compounds are not essential for primary metabolic processes like growth but play crucial roles in the plant's interaction with its environment. researchgate.netresearchgate.net The primary functions of such metabolites are often related to defense against herbivores, pathogens, and competing plants. nih.govmpg.demdpi.com

The taste profile of the gaudichaudiosides provides a clue to their ecological function. Gaudichaudioside A is noted for its intense sweetness, while related compounds from the same plant, including this compound, exhibit a sweet-bitter taste. mdpi.comresearchgate.netnih.gov This complex taste can act as a feeding deterrent to generalist herbivores. reddit.com While sweetness is typically an attractant, signaling a source of energy like sugars, the accompanying bitterness can indicate the presence of potentially toxic compounds, discouraging consumption. smithsonianmag.comnih.govkirinholdings.com

From an evolutionary perspective, the ability of a plant to produce non-nutritive sweeteners can be a sophisticated defense mechanism. nih.gov It may deter certain herbivores that find the taste unpleasant or the compound toxic, while potentially not affecting others. reddit.com This co-evolutionary arms race between plants and the animals that feed on them is a major driver of the vast chemical diversity seen in plant secondary metabolites. kirinholdings.com The production of a suite of related compounds with varying taste profiles, as seen in Baccharis gaudichaudiana, allows the plant to deploy a complex chemical defense, potentially protecting it from a wider range of herbivores. mpg.defrontiersin.org

Biosynthetic Pathways and Enzymology of Gaudichaudioside C

Proposed Precursors and Early-Stage Biosynthetic Intermediates

The biosynthesis of the diterpene core of Gaudichaudioside C is presumed to follow the methylerythritol phosphate (B84403) (MEP) pathway, which is common for diterpenoid synthesis in plants. This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key precursors and proposed early-stage intermediates are outlined below:

Geranylgeranyl Pyrophosphate (GGPP): The universal precursor for all diterpenoids, GGPP, is formed by the sequential condensation of three molecules of IPP with one molecule of DMAPP.

Labdadienyl/Copayl Diphosphate (B83284) (LDP/CPP): The cyclization of the linear GGPP is the first committed step in labdane (B1241275) diterpene biosynthesis. This reaction is catalyzed by a class II diterpene cyclase, which protonates a terminal double bond of GGPP to initiate a cascade that forms the bicyclic labdadienyl/copalyl diphosphate intermediate.

Labdane-type Diterpene Scaffold: The LDP/CPP intermediate is then converted by a class I diterpene synthase into the specific labdane skeleton. Subsequent tailoring enzymes, primarily cytochrome P450 monooxygenases, are responsible for introducing hydroxyl groups at specific positions on the diterpene core to form the aglycone of this compound. Semi-synthetic strategies that utilize abundant diterpene precursors like sclareol (B1681606) support the involvement of a labdane-type intermediate. vulcanchem.com

Table 1: Proposed Precursors and Early Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Chemical Class | Proposed Role |

| Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid | Universal C5 building blocks from the MEP pathway. |

| Geranylgeranyl Pyrophosphate (GGPP) | Diterpene Precursor | Linear C20 precursor for all diterpenoids. rsc.org |

| Labdadienyl/Copayl Diphosphate | Bicyclic Diterpene Intermediate | First bicyclic intermediate formed from GGPP cyclization. rsc.org |

| Hydroxylated Labdane Aglycone | Diterpenoid | The fully formed, but unglycosylated, diterpene core. |

Identification and Characterization of Key Biosynthetic Enzymes

While the specific enzymes responsible for this compound biosynthesis have not been isolated or characterized from Baccharis gaudichaudiana, their probable classes can be inferred from the compound's structure and known biosynthetic pathways for similar natural products.

Diterpene Cyclases (DTCs): The formation of the bicyclic labdane core from GGPP requires the sequential action of class II and class I diterpene cyclases. A class II DTC first forms the characteristic bicyclic labdadienyl diphosphate intermediate, which is then utilized by a class I DTC to generate further skeletal diversity. rsc.org

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for the "tailoring" of the diterpene scaffold. They introduce hydroxyl groups at specific carbon atoms through oxidation reactions. The specific hydroxylation pattern of the this compound aglycone is a result of the activity of a series of highly specific P450s.

C-Glycosyltransferases (CGTs): The attachment of a sugar moiety to the diterpene aglycone via a stable carbon-carbon bond is a key step, conferring significant stability against hydrolysis compared to O-glycosides. vulcanchem.com This reaction is catalyzed by a C-glycosyltransferase. Unlike more common O-glycosyltransferases, CGTs catalyze the formation of a C-C bond between the sugar and a nucleophilic carbon on the aglycone. The biosynthesis of other C-glycosides, such as formycin, involves a C-glycoside synthase that links a sugar phosphate to an aglycone precursor. nih.gov

Table 2: Probable Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Substrate(s) | Product(s) |

| Diterpene Cyclase (Class II) | Bicyclic ring formation | Geranylgeranyl Pyrophosphate (GGPP) | Labdadienyl/Copayl Diphosphate |

| Diterpene Synthase (Class I) | Formation of specific labdane skeleton | Labdadienyl/Copayl Diphosphate | Labdane Diterpene |

| Cytochrome P450 Monooxygenase | Regio-specific hydroxylation | Labdane Diterpene | Hydroxylated Labdane Aglycone |

| C-Glycosyltransferase | Attachment of sugar moiety | Hydroxylated Labdane Aglycone, Nucleotide-activated sugar | This compound |

Genetic Basis of Biosynthesis and Gene Cluster Analysis

In many microorganisms and increasingly discovered in plants, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a biosynthetic gene cluster (BGC). wikipedia.org This co-localization facilitates the coordinated regulation of the pathway. A typical plant BGC for a diterpene glycoside would be expected to contain genes for one or more diterpene synthases, several cytochrome P450s, and one or more glycosyltransferases. rsc.org

The specific gene cluster responsible for this compound biosynthesis in Baccharis gaudichaudiana has not yet been identified. Identifying this BGC would be a significant step toward understanding the regulation of its production and would enable heterologous expression and biosynthetic pathway engineering. The discovery of the gene cluster for the fungal diterpene glycoside cotylenin, for instance, provided a rich set of enzymes for the chemoenzymatic synthesis of various derivatives. rsc.org The process of finding such clusters often involves genome sequencing followed by bioinformatic analysis to locate regions containing the characteristic combination of genes (e.g., terpene cyclase, P450s, and GTs). nih.govsecondarymetabolites.org

Chemoenzymatic and Biocatalytic Approaches Inspired by Biosynthesis

While total chemical synthesis of complex natural products like this compound is challenging, chemoenzymatic and biocatalytic approaches offer powerful alternatives. vulcanchem.com These methods combine the efficiency of chemical synthesis for creating core structures with the unparalleled selectivity of enzymes for specific modifications.

Enzymatic Glycosylation: Glycosyltransferases are frequently used in chemoenzymatic synthesis to attach sugar moieties to chemically synthesized aglycones with high regio- and stereoselectivity, which is difficult to achieve through purely chemical means. nih.gov Although limited by substrate specificity, enzymatic methods employing glycosyltransferases have been proposed for the synthesis of this compound. vulcanchem.com

Late-Stage C-H Oxidation: Engineered cytochrome P450 enzymes can be used to introduce hydroxyl groups at specific positions on a precursor molecule in the final stages of a synthetic route. This strategy mimics nature's approach and avoids complex multi-step chemical processes for installing functionality. Modular chemoenzymatic approaches have successfully combined chemical synthesis of a core structure with enzymatic C-H oxidation to prepare a range of complex diterpenoids. researchgate.net

Heterologous Expression: The identification and transfer of an entire biosynthetic gene cluster into a robust host organism like yeast or E. coli could enable the sustainable production of this compound and its derivatives, bypassing the need for extraction from plant sources. nih.gov

These biocatalytic strategies, inspired by the natural biosynthetic machinery, hold great promise for the future production and diversification of complex diterpene glycosides like this compound.

Mechanistic Biological Activity Studies of Gaudichaudioside C

Elucidation of Molecular Targets and Ligand Interactions

Research in this area would focus on identifying the specific proteins, enzymes, or receptors with which Gaudichaudioside C interacts. Techniques such as affinity chromatography, proteomics, and molecular docking simulations are often employed to pinpoint these molecular targets. nih.govmdpi.com Understanding the nature of the binding—including the forces and specific amino acid residues involved—is crucial for elucidating its mechanism of action. nih.govnih.govmdpi.com

In Vitro Cellular Pathway Modulation and Receptor Binding Profiles

Once a target is identified, in vitro studies using cell cultures are conducted to observe how this compound affects cellular signaling pathways. nih.govnih.gov This involves treating cells with the compound and measuring changes in the activity of specific pathways, such as kinase cascades or gene expression patterns. Receptor binding assays would quantify the affinity (often expressed as Kᵢ or IC₅₀ values) of this compound for its target receptors, providing insight into its potency and selectivity. nih.govresearchgate.netnih.gov

Investigation of Enzyme Inhibition/Activation Dynamics

If the molecular target of this compound is an enzyme, studies would be performed to characterize the nature of its interaction. mdpi.comyoutube.com This includes determining whether the compound acts as an inhibitor or an activator. nih.gov Kinetic studies would further reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide key parameters like the inhibition constant (Kᵢ).

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

SAR studies are fundamental to medicinal chemistry and involve synthesizing and testing analogs of this compound to determine which structural features are essential for its biological activity. blogspot.comwikipedia.orgoncodesign-services.comdrugdesign.org

In Vivo Mechanistic Investigations in Non-Human Model Systems

To understand the biological processes affected by this compound in a whole organism, studies in non-human model systems (e.g., mice, rats, or zebrafish) are necessary. nih.gov These investigations would focus on how the compound modulates specific biological pathways and cellular functions in a living system, distinct from assessing therapeutic outcomes or toxicity. nih.gov This could involve using reporter gene assays in transgenic animals or analyzing tissue samples to observe changes in protein expression or activity following administration of the compound. nih.gov

Table of Chemical Compounds

As no specific analogs or interacting compounds for this compound were identified, a table of mentioned compounds cannot be generated.

Synthetic Chemistry of Gaudichaudioside C and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgslideshare.netdeanfrancispress.com This process of working backward from the target to the precursors helps in designing a logical and efficient synthetic pathway. icj-e.orgslideshare.net Key strategies in retrosynthesis include identifying strategic bonds for disconnection and utilizing functional group interconversions (FGIs) to simplify the molecule. slideshare.netbham.ac.uklkouniv.ac.in

Another critical aspect of the retrosynthetic analysis for Gaudichaudioside C is the consideration of stereochemistry. The molecule possesses multiple stereocenters, and any synthetic plan must address their controlled formation. vulcanchem.combham.ac.uk This often dictates the choice of specific reactions and starting materials that can induce the desired stereochemical outcome. bham.ac.uk

The general principles of retrosynthesis that apply here include:

Disconnecting bonds to heteroatoms: These are often easier to form. bham.ac.uk

Utilizing symmetry: If present, symmetry can significantly simplify the synthesis. bham.ac.uk

Identifying powerful transforms: Reactions that can form key skeletal bonds are highly valuable. princeton.edu

Total Synthesis Approaches and Methodological Advancements

The total synthesis of this compound is a formidable task due to its intricate stereochemistry and the presence of a C-glycosidic linkage. vulcanchem.com While a complete total synthesis has not been reported, various approaches and methodological advancements have been made in the synthesis of related complex natural products, which can provide insights into potential strategies for this compound. rsc.orgorganic-chemistry.orgchemrxiv.org

A crucial step in the synthesis of any glycoside is the formation of the glycosidic bond. For C-glycosides like this compound, this involves the formation of a carbon-carbon bond between the anomeric center of the sugar and the aglycone. vulcanchem.com This is significantly more challenging than the formation of the more common O-glycosidic bonds. vulcanchem.com

Protecting group strategies are paramount in the synthesis of complex molecules like this compound. iris-biotech.dewiley-vch.deorganic-chemistry.org Protecting groups are temporary modifications of functional groups to prevent them from reacting during a chemical transformation. organic-chemistry.org In the context of this compound synthesis, various hydroxyl groups on both the sugar and the diterpene moieties would need to be selectively protected and deprotected. vulcanchem.comwiley-vch.de

Commonly used protecting groups in carbohydrate chemistry include:

Silyl ethers (e.g., TBDMS, TIPS): These are versatile and can be selectively removed. atdbio.com

Acetals (e.g., benzylidene): Often used to protect diols. wiley-vch.de

Benzyl ethers (e.g., Bn): Sturdy protecting groups removed by hydrogenolysis.

Acyl groups (e.g., acetyl, benzoyl): Can influence the reactivity of the glycosyl donor. wiley-vch.de

The choice of protecting groups is critical and must be "orthogonal," meaning that they can be removed selectively without affecting other protecting groups in the molecule. iris-biotech.deorganic-chemistry.org

Achieving the correct stereochemistry is a major challenge in the synthesis of this compound. vulcanchem.comStereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another. rsc.orgsioc-journal.cnrsc.org In the context of this compound, this applies to the formation of the numerous chiral centers in the diterpene core and the stereochemistry of the C-glycosidic bond. vulcanchem.com

Methods for achieving stereoselectivity include:

Chiral pool synthesis: Using readily available chiral starting materials.

Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity. ub.edu

Substrate control: Where the existing stereocenters in the molecule direct the stereochemical outcome of a reaction. bham.ac.uk

Regioselective synthesis , the control of where a chemical reaction occurs on a molecule with multiple reactive sites, is also crucial. For instance, selective functionalization of one hydroxyl group over others in the diterpene or sugar moiety requires regioselective reactions. vulcanchem.com

Semi-Synthetic and Derivatization Strategies for Structural Modification

Given the challenges of total synthesis, semi-synthesis offers a more practical approach to obtaining this compound and its analogues. vulcanchem.comsioc-journal.cn Semi-synthesis starts from a naturally occurring, structurally related compound and modifies it chemically to achieve the target molecule. sioc-journal.cn For this compound, a potential starting material could be a more abundant labdane (B1241275) diterpene, which would then be glycosylated and further functionalized. vulcanchem.com

Derivatization involves the chemical modification of a compound to produce a new compound with different properties. mdpi.comnih.govnih.gov This is a powerful tool for exploring the structure-activity relationships (SAR) of this compound. hebmu.edu.cn By systematically modifying different parts of the molecule, such as the hydroxyl groups or the aldehyde function, and assessing the impact on its sweet taste, researchers can identify the key structural features responsible for its biological activity. hebmu.edu.cnnih.gov For example, acetylation of hydroxyl groups has been explored to modify solubility and receptor affinity. vulcanchem.com

Divergent Synthesis of this compound Analogues for SAR Probing

Divergent synthesis is a strategy where a common intermediate is used to generate a library of structurally related compounds. chemrxiv.orgspringernature.comencyclopedia.pubbeilstein-journals.orgrsc.org This approach is highly efficient for probing the SAR of a lead compound like this compound. vdoc.pub Starting from a key intermediate, perhaps a protected form of the diterpene aglycone, various sugar analogues or modified sugar moieties could be introduced. Alternatively, a common glycosylated intermediate could be divergently functionalized at different positions on the diterpene core. encyclopedia.pub This allows for the rapid generation of a diverse set of analogues, which can then be tested for their sweetening properties to build a comprehensive SAR model. researchgate.net Such studies are crucial for designing new and improved sweeteners based on the this compound scaffold. iupac.orgscispace.com

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation

The definitive structural elucidation of Gaudichaudioside C, a labdane (B1241275) diterpene glycoside, relies heavily on the application of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS). These techniques provide complementary information crucial for piecing together its complex molecular architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) NMR (¹H and ¹³C) provides the initial overview of the chemical environment of protons and carbons within the molecule. However, for a molecule with the complexity of this compound, with its numerous overlapping signals, two-dimensional (2D) NMR experiments are indispensable for complete structural assignment. frontiersin.orgresearchgate.net These advanced techniques reveal correlations between different nuclei, allowing for the establishment of the molecule's connectivity and stereochemistry.

Key 2D NMR experiments used in the structural elucidation of labdane diterpenes like this compound include:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is fundamental in establishing the sequence of protons within spin systems, such as those in the diterpene backbone and the sugar moiety. frontiersin.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. It provides a direct link between the proton and carbon skeletons of the molecule, simplifying the assignment of carbon resonances. frontiersin.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for connecting different spin systems. It reveals long-range correlations between protons and carbons (typically over two to three bonds). For this compound, HMBC is vital for establishing the connectivity between the diterpene aglycone and the glycosidic unit, as well as linking quaternary carbons to other parts of the molecule. frontiersin.orgsemanticscholar.org

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are in close proximity. This information is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the decalin ring system of the labdane core. frontiersin.org

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides the exact mass of the parent ion with high precision, which allows for the determination of the molecular formula of this compound. frontiersin.org This is a critical first step in its identification. Beyond molecular formula determination, tandem mass spectrometry (MS/MS) experiments, often performed with Collision-Induced Dissociation (CID), are used to fragment the molecule and analyze the resulting product ions. sci-hub.se The fragmentation pattern provides valuable structural information. For a diterpene glycoside like this compound, characteristic fragmentation patterns include:

Loss of the sugar moiety: A primary fragmentation pathway is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone. The mass difference between the parent ion and the aglycone fragment confirms the mass of the sugar unit. mdpi.com

Fragmentation of the diterpene core: Subsequent fragmentation of the aglycone can reveal structural features of the diterpene skeleton.

Fragmentation within the sugar unit: The sugar itself can undergo fragmentation, providing further evidence for its identity.

Energy-resolved MS/MS studies on similar diterpene glycosides have shown that different glycosylation sites can be distinguished based on the collision energy required to induce fragmentation. nih.gov For instance, linkages at certain positions may be more labile and fragment at lower energies. nih.gov This level of detail from HR-MS/MS complements the connectivity data from NMR to provide a comprehensive structural confirmation. jomped.org

Chromatographic Separation and Quantification Methods

Given that this compound is found in a complex mixture of other natural products in Baccharis gaudichaudiana, effective separation and quantification methods are essential.

Preparative Chromatography for Isolation

The initial isolation of this compound from the plant extract is typically achieved through a series of chromatographic steps. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a key technique used for the final purification of the compound. nih.gov Columns with C18 (reversed-phase) stationary phases are commonly employed for the separation of moderately polar compounds like diterpene glycosides. nih.gov The selection of the mobile phase, often a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve the best separation from closely related compounds. nih.gov The use of preparative chromatography is crucial for obtaining a pure standard of this compound, which is necessary for definitive structural analysis and as a reference for quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

For the sensitive and specific quantification of this compound in plant extracts or other matrices, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. thermofisher.com UPLC utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. thermofisher.com

The mass spectrometer, typically a triple quadrupole (QqQ), is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection method involves monitoring a specific precursor-to-product ion transition for the analyte. For this compound, the precursor ion would be its molecular ion ([M+H]⁺ or [M+Na]⁺), and the product ion would be a characteristic fragment, often the aglycone resulting from the loss of the sugar moiety. nih.gov

A validated UPLC-MS/MS method for this compound would involve:

Optimization of chromatographic conditions (column, mobile phase, flow rate) to achieve good peak shape and separation from interfering matrix components.

Optimization of MS parameters (ionization source conditions, selection of MRM transitions, collision energy).

Method validation according to international guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

This technique allows for the accurate measurement of even low concentrations of this compound in complex samples. mdpi.comsemanticscholar.org

Application in Metabolomics and Chemodiversity Studies

The genus Baccharis is known for its vast chemical diversity, particularly in its production of diterpenoids and flavonoids. embrapa.brnih.gov Advanced analytical techniques, especially LC-MS-based metabolomics, are powerful tools for exploring this chemodiversity and understanding the distribution of compounds like this compound.

An untargeted metabolomics approach, using UHPLC-ESI-HRMS, can be applied to analyze extracts from different Baccharis species or populations of B. gaudichaudiana. embrapa.br This allows for the simultaneous detection of a wide range of metabolites. The resulting complex datasets are then analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), to identify patterns and chemical markers that differentiate the samples. embrapa.br

Such studies have revealed that diterpenes are key chemical markers for the chemotaxonomic classification of the Baccharis genus. embrapa.brgavinpublishers.com The presence and relative abundance of this compound and its related labdane diterpenes (e.g., Gaudichaudiosides A, B, D, and E) contribute to the unique metabolic fingerprint of B. gaudichaudiana. mdpi.com Investigating this chemodiversity can shed light on the biosynthetic pathways of these compounds, their ecological roles, and can help in identifying species with high yields of desirable compounds like this compound for potential applications. The variation in the chemical profiles, including the presence of different diterpenoids, can also be correlated with biological activities of the plant extracts. gavinpublishers.com

Biotechnological Production and Metabolic Engineering

Plant Tissue Culture and In Vitro Propagation for Production

Plant tissue culture involves growing plant cells, tissues, or organs in a sterile, controlled laboratory setting on a nutrient medium. mdpi.comnih.gov This technology is foundational for producing high-value secondary metabolites, offering a continuous and reliable supply independent of geographic or seasonal constraints. copbela.org

A primary method for producing plant secondary metabolites is through undifferentiated plant cell cultures, namely callus and cell suspension cultures. plantcelltechnology.com The process begins with the establishment of a callus—a mass of undifferentiated plant cells—from a sterile piece of the source plant, known as an explant. copbela.orgplantcelltechnology.com For a plant like Baccharis gaudichaudiana, the natural source of Gaudichaudioside A, leaf tissue would likely serve as the explant. scielo.brgoogle.com

The induction and proliferation of callus tissue are critically dependent on the optimization of culture conditions. Key factors include the composition of the nutrient medium, particularly the type and concentration of plant growth regulators. A precise balance of auxins and cytokinins is essential for stimulating cell division and growth. scielo.brmdpi.com

Once a friable (loosely aggregated) callus is established, it can be transferred to a liquid medium to initiate a cell suspension culture. copbela.orgnumberanalytics.com These cultures are grown in flasks on shakers or in bioreactors, which allow for greater scalability. numberanalytics.commdpi.com Optimizing suspension cultures involves adjusting parameters such as agitation speed, aeration, pH, and temperature to maximize biomass accumulation and, consequently, the yield of the target compound. numberanalytics.comnih.gov

Table 1: Key Parameters for Optimization of Callus and Cell Suspension Cultures

| Parameter | Objective | Common Approaches & Examples | Citation |

|---|---|---|---|

| Plant Growth Regulators | Induce callus formation and promote cell division. | Testing various combinations and concentrations of auxins (e.g., NAA) and cytokinins (e.g., BAP, zeatin). | scielo.brmdpi.comresearchgate.net |

| Carbon Source | Provide energy for cell growth and metabolism. | Sucrose (B13894) is commonly used; optimizing its concentration (e.g., 3%) can enhance biomass and metabolite production. | scielo.brresearchgate.net |

| Medium Composition | Supply essential nutrients, vitamins, and minerals. | Murashige and Skoog (MS) medium is a common basal medium. | zobodat.at |

| pH | Maintain optimal conditions for nutrient uptake and enzyme activity. | Typically adjusted to 5.8 before autoclaving. | mdpi.commdpi.com |

| Temperature & Light | Control the rate of cell growth and metabolic processes. | Cultures are often incubated at a constant temperature (e.g., 23-25°C), sometimes in darkness to promote undifferentiated growth. | mdpi.commdpi.com |

| Agitation (Suspension) | Ensure even distribution of cells and nutrients; prevent cell clumping. | Optimization of shaker speed (e.g., 120 rpm) is crucial to balance mixing with minimizing shear stress. | mdpi.comnih.gov |

This table is generated based on general principles of plant tissue culture optimization.

Micropropagation is a tissue culture technique used to produce a large number of plantlets from an explant. ufl.edu This process typically involves several distinct stages:

Stage I: Establishment: A sterile explant is placed on a culture medium to initiate growth. ufl.edu

Stage II: Multiplication: The culture is transferred to a medium with specific hormones (often cytokinins) to encourage the development of multiple shoots. ufl.eduresearchgate.net

Stage III: Rooting: The multiplied shoots are moved to a medium containing auxins to induce root formation, creating complete plantlets. ufl.eduresearchgate.net

Stage IV: Acclimatization: The plantlets are gradually transferred from the sterile, high-humidity culture environment to normal greenhouse conditions. ufl.edu

Organogenesis, the formation of plant organs like shoots and roots, can be induced directly from an explant or from a callus culture. lpu.innih.gov By manipulating plant growth regulators, it is possible to guide the development of differentiated tissues. researchgate.net For producing Gaudichaudioside C, inducing root cultures (hairy roots) could be a viable strategy, as these cultures are often genetically stable and can exhibit high growth rates and significant production of secondary metabolites. frontiersin.org

Heterologous Biosynthesis and Metabolic Engineering in Host Systems (e.g., yeast, bacteria)

A more advanced and often more scalable approach is heterologous biosynthesis. This involves identifying the complete genetic pathway for a compound in its native plant and transferring it into a fast-growing, easily manipulated microbial host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. frontiersin.orgnih.govresearchgate.net This strategy effectively turns the microorganism into a cellular factory for the target compound. pnnl.gov

The production of a complex glycoside like this compound in a microbial host would require several key steps:

Pathway Elucidation: Identifying all the enzymes responsible for synthesizing the diterpene core structure and attaching the specific sugar moieties. This includes enzymes like terpene synthases and glycosyltransferases.

Gene Transfer: Cloning the corresponding plant genes and expressing them in the host organism. nih.govnih.gov

Metabolic Engineering: Modifying the host's native metabolism to increase the supply of necessary precursor molecules (e.g., isopentenyl pyrophosphate for the terpene backbone and UDP-sugars for glycosylation) and to divert metabolic flux towards the production of the final compound. pnnl.govnih.gov

E. coli and S. cerevisiae are popular hosts due to their rapid growth, well-understood genetics, and established tools for genetic engineering. pnnl.govresearchgate.net For example, researchers have successfully engineered E. coli to produce various flavonoid glycosides by introducing plant-derived glycosyltransferases and the necessary sugar biosynthesis pathways. nih.gov Similarly, yeast has been engineered to produce complex molecules like artemisinic acid and carnosic acid. researchgate.netfrontiersin.org

Table 2: Comparison of Potential Host Systems for Heterologous Biosynthesis

| Feature | Escherichia coli | Saccharomyces cerevisiae (Yeast) |

|---|---|---|

| Growth Rate | Very rapid (doubling time ~20-30 min) | Rapid (doubling time ~90-120 min) |

| Genetic Tools | Extensive and well-established | Extensive and well-established |

| Post-Translational Modifications | Limited; may not correctly fold complex eukaryotic proteins | Eukaryotic system; better for folding complex enzymes (e.g., P450s) |

| Compartmentalization | Lacks internal organelles | Contains organelles like the endoplasmic reticulum, which can be crucial for terpene synthesis |

| Precursor Supply | Native producer of precursors for some pathways | Contains the mevalonate (B85504) pathway for isoprenoid precursors |

| Example Products | Flavonoids, Polyketides | Artemisinic acid, Carnosic acid, Glycerol |

This table provides a general comparison of common microbial hosts used in metabolic engineering. pnnl.govnih.govfrontiersin.orgnih.govgavinpublishers.com

Strategies for Enhancing Biosynthetic Yield and Purity

Once a production system is established, either in plant cells or a microbial host, further engineering is typically required to achieve commercially viable yields and purity.

Strategies for enhancing biosynthetic yield include:

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the biosynthetic pathway to boost metabolic flux towards the target compound. pnnl.gov

Blocking Competing Pathways: Deleting genes of pathways that compete for the same precursor molecules, thereby redirecting resources to the desired product. pnnl.govgavinpublishers.com

Increasing Precursor Supply: Engineering the host to produce more of the essential building blocks needed for synthesis. uni-ulm.de

Process Optimization: Fine-tuning fermentation conditions such as media composition, temperature, and feeding strategies in a bioreactor to maximize productivity. nih.govfrontiersin.org

After fermentation or cell culture harvesting, the target compound must be purified. For triterpenoid (B12794562) glycosides, a multi-step purification process is common:

Liquid-Liquid Partitioning: An initial step to separate compounds based on polarity. For instance, partitioning the crude extract against a non-polar solvent like hexane (B92381) removes lipids, while a subsequent partition with ethyl acetate (B1210297) can remove other contaminants, enriching the polar glycosides in the remaining aqueous phase.

Column Chromatography: The enriched extract is then passed through columns to separate the target compound from other similar molecules. Normal-phase silica (B1680970) gel and reversed-phase C18 are commonly used, with solvents of varying polarities to elute the fractions. High-performance liquid chromatography (HPLC) is often used for the final purification step to achieve high purity (>95%).

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gaudichaudioside A |

| BAP (6-Benzylaminopurine) |

| NAA (1-Naphthaleneacetic acid) |

| Zeatin |

| Isopentenyl pyrophosphate |

| UDP-sugars |

| Artemisinic acid |

| Carnosic acid |

| Hexane |

Future Perspectives and Emerging Research Directions

Unexplored Biological Pathways and Mechanistic Opportunities

The current understanding of Gaudichaudioside C's biological activity is predominantly centered on its interaction with the T1R2/T1R3 heterodimer, the principal receptor responsible for sweet taste perception. nih.govmdpi.com However, this focus represents only a narrow window into its potential physiological roles. The complex structure of this labdane (B1241275) diterpene glycoside suggests the possibility of interactions with other cellular targets, a hypothesis supported by the diverse bioactivities observed in other secondary metabolites isolated from the Baccharis genus. researchgate.netnih.govresearchgate.net

Future research should aim to investigate activities beyond sweetness. For instance, studies on other constituents of Baccharis gaudichaudiana have revealed compounds that enhance nerve growth factor (NGF)-induced neurite outgrowth, suggesting potential neurotrophic or neuroprotective applications. acs.org It is conceivable that this compound or its aglycone could modulate similar or related pathways. Furthermore, many natural products with anti-inflammatory or antioxidant properties, such as other diterpenoids, exert their effects through pathways like NF-κB or Nrf2 signaling. researchgate.net Investigating whether this compound can modulate these key inflammatory and oxidative stress pathways is a critical next step. The therapeutic benefits of related steviol (B1681142) glycosides, which extend beyond sweetness to include anti-inflammatory and anti-diabetic effects, provide a strong rationale for exploring similar activities in this compound. researchgate.netnih.gov

A significant opportunity lies in deconvoluting the signaling cascade downstream of the T1R2/T1R3 receptor. While G protein coupling is known, the precise modulation of intracellular second messengers like cAMP and IP3, and subsequent calcium mobilization in response to this compound binding, warrants a more detailed investigation. mdpi.comsigmaaldrich.com Understanding these nuances could reveal cell-type-specific responses and potential off-target effects.

Potential in Chemical Biology and Probe Development

The unique structure of this compound makes it an excellent candidate for development into a chemical biology tool. nih.gov The creation of molecular probes derived from its scaffold could significantly advance our understanding of sweet taste reception and potentially identify new biological targets. rsc.org

A key challenge in this area is the chemical synthesis and modification of the molecule. The total synthesis of complex labdane diterpenoids is an arduous process, and initial attempts to hydrolyze the glycosidic bond of the closely related Gaudichaudioside A were unsuccessful due to the lability of the aglycone. researchgate.net However, progress in semi-synthetic strategies, using more abundant labdane precursors like sclareol (B1681606), offers a viable path forward. nih.govresearchgate.net These approaches could be adapted to produce the aglycone of this compound or to introduce functional handles onto the core structure.

Once synthetic access is established, several types of probes could be developed:

Affinity-based probes: Attaching a biotin (B1667282) tag or a photoreactive cross-linking group would enable the pulldown and identification of binding proteins, confirming its interaction with T1R2/T1R3 and potentially discovering novel off-targets.

Fluorescent probes: Conjugating a fluorophore to this compound would allow for real-time visualization of its binding to receptors on the cell surface. rsc.org This could be used to study receptor dynamics, internalization, and localization in different cell types using advanced microscopy techniques.

Structure-Activity Relationship (SAR) Libraries: A modular synthesis approach would facilitate the creation of a library of analogs. researchgate.net By systematically modifying different parts of the molecule (e.g., the glycosyl unit, hydroxyl groups on the diterpene core), researchers can map the specific structural features essential for T1R2/T1R3 activation and identify derivatives with altered or enhanced activities. nih.gov

These chemical tools would be invaluable for dissecting the pharmacology of sweet taste receptors and exploring the broader biological landscape of labdane diterpene glycosides.

Integration with Multi-Omics Technologies for Comprehensive Understanding

To achieve a holistic view of the biological impact of this compound, future research must integrate multi-omics technologies. escholarship.orgarxiv.org This data-driven approach can move beyond a single target and reveal system-wide responses to the compound, providing a comprehensive understanding of its mechanism of action and potential effects. researchgate.net

A proposed multi-omics workflow could include the following:

Transcriptomics (RNA-seq): Exposing taste receptor cells or other relevant cell lines (e.g., intestinal, pancreatic) to this compound and sequencing their mRNA would reveal global changes in gene expression. This could identify entire pathways that are modulated by the compound, offering clues to its function beyond taste. biorxiv.org

Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can quantify changes in the cellular proteome following treatment with this compound. This can validate transcriptomic findings at the protein level and identify post-translational modifications that are part of the signaling response.

Metabolomics: Analyzing the cellular metabolome can show how this compound affects cellular metabolism. Given its use as a sweetener, understanding its impact on glucose metabolism, lipid pathways, and energy homeostasis at a cellular level is particularly crucial. nih.gov

Integrative Analysis: The true power of this approach lies in integrating these disparate datasets. arxiv.org For example, correlating changes in gene expression with alterations in protein and metabolite levels can build a comprehensive model of the molecular chain of events, from receptor binding to the ultimate physiological response. The miniENCODE framework provides a model for how such multi-omics data can be efficiently generated and integrated. biorxiv.org

This systems-level perspective is essential for predicting the broader physiological consequences of using this compound and for uncovering novel therapeutic opportunities.

Sustainable Sourcing and Production Innovations

The current method for obtaining this compound is through extraction from its natural source, Baccharis gaudichaudiana. hebmu.edu.cn This method is often limited by low yields, geographical constraints of the plant, and potential ecological impact, making it unsustainable for large-scale production. mdpi.com Future research must focus on innovative and sustainable production strategies.

| Production Strategy | Description | Advantages | Challenges |

| Total/Semi-Synthesis | Complete chemical synthesis from simple precursors or partial synthesis from a related, abundant natural product (e.g., sclareol). researchgate.netuot.edu.ly | High purity; not dependent on plant sources; allows for analog creation. | Complex multi-step processes; potentially low overall yields; use of harsh reagents. researchgate.net |

| Plant Cultivation & Breeding | Agronomic optimization of B. gaudichaudiana cultivation and selective breeding for high-yield chemotypes. | Natural source; maintains the "natural" label. | Slow process; subject to environmental factors and disease; may not achieve significant yield increases. |

| Metabolic Engineering | Transferring the biosynthetic genes for this compound into a microbial host like Saccharomyces cerevisiae (yeast) or E. coli. researchgate.netgoogle.comresearchgate.net | Scalable, sustainable fermentation; rapid production cycles; potential for very high yields. nih.gov | Requires identification and functional characterization of the entire multi-enzyme biosynthetic pathway (diTPSs, P450s, UGTs). frontiersin.orgacs.org |

| Plant Cell/Hairy Root Culture | Growing plant cells or engineered root cultures in bioreactors to produce the compound. frontiersin.org | Controlled environment; consistent production; easier extraction than from whole plants. | Often lower yields than microbial systems; can be slow-growing and genetically unstable. |

Metabolic engineering in microbial hosts represents one of the most promising long-term solutions. nih.gov The modular nature of diterpenoid biosynthesis, involving diterpene synthases (diTPSs), cytochrome P450s (P450s), and UDP-glycosyltransferases (UGTs), is well-suited for this approach. frontiersin.orgacs.org Drawing parallels from the successful engineering of microbes to produce other diterpene glycosides, such as stevioside, a similar strategy could be applied to this compound. google.comresearchgate.net This would involve identifying the specific genes from B. gaudichaudiana responsible for its synthesis, followed by their transfer and optimization in a suitable microbial chassis. Such innovations would not only ensure a stable and sustainable supply but also align with modern principles of green and smart manufacturing. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.